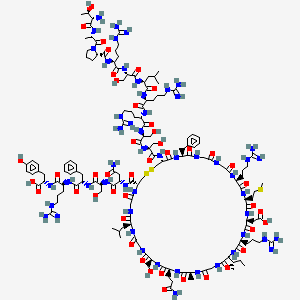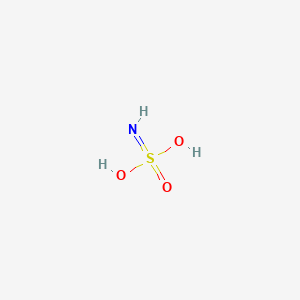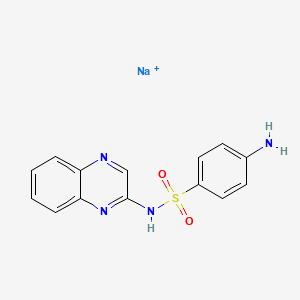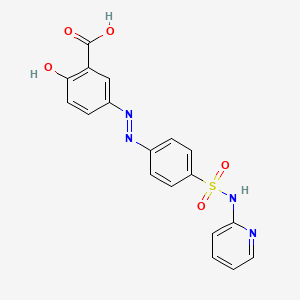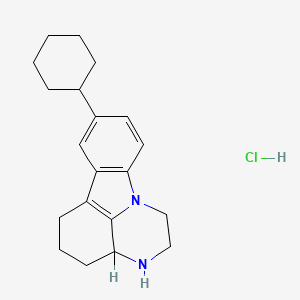
Tetrindole
Overview
Description
Tetrindole is a chemical compound that was initially synthesized in Moscow in the early 1990s. It functions as a reversible inhibitor of monoamine oxidase A, an enzyme that breaks down monoamine neurotransmitters such as serotonin and norepinephrine . This compound is structurally similar to other monoamine oxidase inhibitors like pirlindole and metralindole .
Mechanism of Action
Target of Action
Tetrindole primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain.
Mode of Action
This compound functions by reversibly inhibiting MAO-A The inhibition of MAO-A leads to an increase in the levels of monoamines, as their breakdown is reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO-A, this compound increases the concentration of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission, which can have various downstream effects depending on the specific neurotransmitter involved.
Pharmacokinetics
As a small molecule drug , it is likely to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver , and excreted via the kidneys.
Result of Action
The increased availability of monoamine neurotransmitters due to the action of this compound can lead to a variety of molecular and cellular effects. For instance, increased serotonin levels can enhance mood and alleviate symptoms of depression . Similarly, increased levels of norepinephrine and dopamine can improve attention and cognitive function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar drugs suggests that factors such as diet, lifestyle, and exposure to environmental pollutants can impact the effectiveness of MAO inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrindole involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route and reaction conditions are not widely documented in public literature, but it generally involves the formation of the pyrazino[3,2,1-j,k]carbazole core structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. typical industrial synthesis of such compounds would involve optimization of reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tetrindole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within this compound.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Tetrindole has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase A.
Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications.
Medicine: Explored as a potential antidepressant due to its ability to inhibit monoamine oxidase A.
Industry: Potential applications in the development of new pharmaceuticals targeting monoamine oxidase A.
Comparison with Similar Compounds
- Pirlindole (Pyrazidol)
- Metralindole
These compounds share structural similarities and functional properties with tetrindole but may vary in their clinical applications and side effect profiles.
Properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGWNVNYIVEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929204 | |
| Record name | Tetrindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135991-95-6 | |
| Record name | Tetrindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135991-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


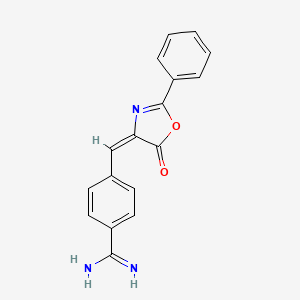

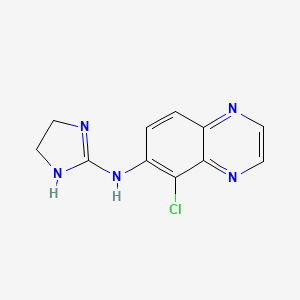
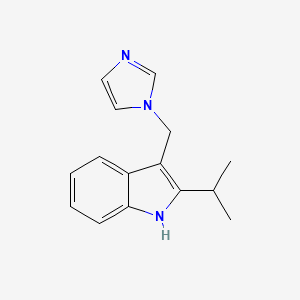
![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)
